Diniconazole-M

Übersicht

Beschreibung

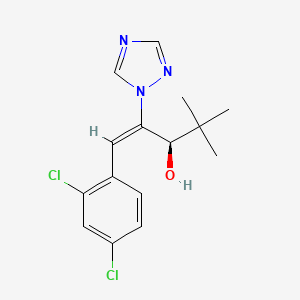

Diniconazole-M is a fungicide belonging to the triazole class of compounds. It is the active R-enantiomer of diniconazole and is used to control a variety of fungal diseases, including mildew, bunts, and smuts . The compound is characterized by its chemical structure, (1E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Diniconazole-M involves several key steps:

Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction.

Formation of the Enantiomer: The final step involves the formation of the R-enantiomer through chiral resolution techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Utilized for the initial synthesis steps.

Continuous Flow Reactors: Employed for the final steps to enhance efficiency and control over reaction parameters.

Purification: The product is purified using techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Diniconazole-M undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the triazole ring or other functional groups.

Substitution: The dichlorophenyl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include modified triazole derivatives, oxidized phenyl compounds, and substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Analytical Detection Methods

Immunoaffinity Extraction and ELISA

A notable advancement in the detection of Diniconazole-M involves a selective analytical method combining immunoaffinity extraction with Enzyme-Linked Immunosorbent Assay (ELISA). This method utilizes monoclonal antibodies specific to Diniconazole, allowing for rapid and cost-effective screening in complex matrices such as soil, fruit, vegetables, and water samples. The correlation between ELISA results and Gas Chromatography (GC) was found to be highly significant (R² = 0.9879), demonstrating the method's reliability in detecting trace levels of the compound .

| Detection Method | Matrix | Correlation with GC | Key Findings |

|---|---|---|---|

| ELISA + Immunoaffinity Extraction | Soil, Water, Vegetables | R² = 0.9879 | High specificity for Diniconazole with minimal cross-reactivity |

Persistence Studies

Research has also focused on the persistence of this compound in agricultural environments. A study examined its degradation in broad bean pods, peels, seeds, and soil. The findings indicated that this compound exhibits varying persistence based on environmental conditions and crop type, which is crucial for understanding its long-term impact on soil health and food safety .

| Sample Type | Half-Life (Days) | Environmental Conditions |

|---|---|---|

| Broad Bean Pods | 10 | Moderate Temperature |

| Soil | 15 | High Moisture Content |

Impact on Non-Target Organisms

This compound's effects on non-target organisms have been a growing concern. A study investigated the toxicological effects of this compound on Allium cepa (onion) bulbs and evaluated the protective role of Cornelian cherry extract against these effects. The results showed that Diniconazole application significantly reduced germination rates and increased chromosomal aberrations in Allium cepa, while the addition of plant extracts mitigated these adverse effects .

Case Study: Toxicity Assessment

| Treatment Group | Germination Rate (%) | Chromosomal Aberrations (%) |

|---|---|---|

| Control | 90 | 5 |

| Diniconazole (100 mg/L) | 40 | 25 |

| Cornelian Cherry Extract + Diniconazole | 70 | 10 |

Risk Assessment

The European Food Safety Authority has conducted risk assessments regarding the use of this compound, highlighting potential risks associated with its application in agriculture. The findings suggest that while effective against target pathogens, careful management is necessary to minimize risks to human health and the environment .

Wirkmechanismus

Diniconazole-M exerts its effects by inhibiting the enzyme sterol 14α-demethylase (EC 1.14.13.70), which is involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to impaired cell membrane integrity and ultimately the death of the fungal cell .

Vergleich Mit ähnlichen Verbindungen

Diniconazole: The racemic mixture of Diniconazole-M and its S-enantiomer.

Metconazole: Another triazole fungicide with a similar mechanism of action.

Tebuconazole: A triazole fungicide used for similar applications.

Uniqueness: this compound is unique due to its specific enantiomeric form, which provides enhanced antifungal activity compared to the racemic mixture. Its ability to selectively inhibit sterol 14α-demethylase makes it a potent fungicide with broad-spectrum activity .

Biologische Aktivität

Diniconazole-M is a systemic fungicide widely utilized in agriculture for controlling various fungal diseases, including powdery mildew and smuts. Its primary mode of action involves the inhibition of sterol biosynthesis, specifically targeting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungi. This article presents an overview of the biological activity of this compound, including its effects on plant growth, potential toxicity to non-target organisms, and its application in enhancing agricultural productivity.

This compound functions as a sterol biosynthesis inhibitor . By inhibiting lanosterol 14α-demethylase, it disrupts the production of ergosterol, an essential component of fungal cell membranes. This leads to increased membrane permeability and ultimately results in fungal cell death. The compound's efficacy against a broad spectrum of fungi makes it a valuable tool in integrated pest management strategies.

Effects on Plant Growth

While this compound is effective against fungal pathogens, its application can have detrimental effects on plant growth:

- Growth Inhibition : Studies have shown that this compound can significantly reduce germination rates, root elongation, and overall biomass in treated plants. For instance, research involving Allium cepa (onion) demonstrated a marked decrease in mitotic index and an increase in chromosomal aberrations following treatment with this compound at concentrations as low as 100 mg/L .

- Physiological Changes : The application of this compound has been linked to increased levels of malondialdehyde (MDA), indicating enhanced lipid peroxidation and oxidative stress in plants. Additionally, the total activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase were elevated, suggesting a response to oxidative damage .

Toxicity to Non-Target Organisms

The ecological impact of this compound extends beyond target fungi:

- Toxicity Studies : Research indicates that this compound poses risks to non-target organisms. For example, exposure studies have highlighted its potential genotoxic effects on various plant species and model organisms. The compound's long half-life and lipophilic nature raise concerns about its persistence in the environment and accumulation in non-target species .

- Case Study : A study assessing the dissipation kinetics of this compound in radish found a biological half-life of approximately 6.2 days in both leaves and roots. This persistence can lead to prolonged exposure risks for non-target plants and soil microorganisms .

Enhancement of Crop Yield

Despite its potential negative effects, this compound has been investigated for its role in promoting crop yields:

- Cannabis sativa Study : Recent research indicated that application of this compound at specific concentrations could enhance the yield of female hemp inflorescences. At a concentration of 25 mg/L, significant increases in cannabinoid content were observed compared to control groups . This suggests that when used judiciously, this compound can positively influence certain crop characteristics.

Summary Table: Biological Effects of this compound

Eigenschaften

IUPAC Name |

(E,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3/b13-6+/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOUIAKEJMZPQG-BLXFFLACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](/C(=C\C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034548 | |

| Record name | Diniconazole-M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83657-18-5 | |

| Record name | Diniconazole M | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diniconazole-M [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diniconazole-M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DINICONAZOLE-M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8QD971Z1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.